Product packaging for Fluorescein-PEG6-Acid(Cat. No.:)

Fluorescein-PEG6-Acid

Cat. No.: B607478
M. Wt: 742.8 g/mol
InChI Key: CATRUXJMOGOVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluorescein-PEG6-Acid is a xanthene dye with excitation/emission maximum 494/517 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. It can be used as a quantum yield standard. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42N2O13S B607478 Fluorescein-PEG6-Acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N2O13S/c39-25-2-5-29-31(22-25)50-32-23-26(40)3-6-30(32)36(29)28-4-1-24(21-27(28)34(43)51-36)38-35(52)37-8-10-45-12-14-47-16-18-49-20-19-48-17-15-46-13-11-44-9-7-33(41)42/h1-6,21-23,39-40H,7-20H2,(H,41,42)(H2,37,38,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATRUXJMOGOVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Fluorescein As a Core Fluorescent Moiety in Research

Fluorescein (B123965) stands as one of the most widely utilized fluorescent dyes in scientific research. researchgate.net Its popularity stems from its excellent photophysical properties, including a high fluorescence quantum yield and strong light absorption, which result in a bright green fluorescence. nih.gov This makes it an ideal tag for visualizing and tracking molecules, cells, and tissues in various biological systems. biochempeg.com

The core structure of fluorescein, a xanthene dye, allows for chemical modifications to create a range of derivatives with tailored properties. researchgate.net These derivatives are instrumental in the development of fluorescent probes for detecting specific analytes, such as metal ions and small molecules, and for optical imaging. researchgate.net The isothiocyanate derivative of fluorescein (FITC), for instance, is commonly used to label proteins and cells for applications like fluorescence microscopy and flow cytometry. wikipedia.org

Synthetic Methodologies and Chemical Derivatization of Fluorescein Peg6 Acid

Fluorescein-PEG6-Acid is a heterobifunctional linker molecule that combines the fluorescent properties of fluorescein (B123965) with a hydrophilic hexa(ethylene glycol) (PEG6) spacer, terminating in a reactive carboxylic acid. This structure makes it a valuable tool in bioconjugation and materials science. The synthesis and further derivatization of this compound involve precise chemical strategies to ensure high purity and functionality for its intended applications, such as in the development of PROTACs (PROteolysis TArgeting Chimeras) and other biological probes. medchemexpress.comglpbio.comchemicalbook.com

Rationale for Pegylated Fluorescein Derivatives in Advanced Research Applications

The combination of fluorescein (B123965) and PEG into a single molecule, such as Fluorescein-PEG6-Acid, offers a synergistic advantage for advanced research applications. The PEG linker not only enhances the water solubility of the inherently hydrophobic fluorescein molecule but also provides a flexible spacer arm that reduces steric hindrance. medkoo.comchemicalbook.com This spacer allows the fluorescein moiety to interact more freely with its environment and enables the terminal carboxylic acid group to efficiently react with other molecules for conjugation.

The carboxylic acid group is a key functional component, allowing for the stable attachment of the entire this compound molecule to primary amine groups on proteins, peptides, antibodies, or other biomolecules. axispharm.commedkoo.com This conjugation is typically achieved in the presence of activating agents like EDC or HATU, forming a stable amide bond. broadpharm.com

This ability to label biomolecules with a highly fluorescent and biocompatible tag makes PEGylated fluorescein derivatives invaluable for a range of applications. These include:

Fluorescence-guided surgery: Visualizing tumor margins for more precise surgical removal.

Drug delivery research: Tracking the distribution and cellular uptake of drug-carrying nanoparticles. axispharm.com

Immunoassays: Developing sensitive diagnostic tests by labeling antibodies or antigens.

Cellular imaging and tracking: Monitoring cellular processes and the movement of specific proteins. acs.org

The specific length of the PEG chain can also be tailored for different applications. For instance, a longer PEG chain like in this compound can provide greater separation between the fluorescent label and the conjugated biomolecule, which can be beneficial when working with large molecular complexes.

Detailed Research Findings

Recent studies have highlighted the utility of PEGylated fluorescein derivatives in various research contexts. For example, in the development of immunoassays, the length of the PEG linker has been shown to influence the performance of fluorescence quenching displacement assays. google.com Specifically, different PEG lengths (PEG3, PEG6, and PEG10) were tested to optimize the signal-to-noise ratio in these sensitive detection methods. google.com

In another area of research, a hydrophilic polymer containing polyethylene (B3416737) glycol (PEG) attached to a fluorescein derivative was synthesized to create a biocompatible and water-soluble fluorescent probe. nih.gov This probe demonstrated the ability to detect fluoride (B91410) anions with high selectivity and a low detection limit. nih.gov

Furthermore, the development of polymerizable fluorescein monomers has enabled the creation of fluorescent nanoparticles with high and controllable fluorophore loading. acs.org These particles exhibited enhanced fluorescence properties and were rapidly taken up by cells, demonstrating the advantages of this approach for generating bright and effective tools for life sciences research. acs.org

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 2055014-69-0 medkoo.com
Molecular Weight 742.79 g/mol medkoo.com
Excitation Maximum 494 nm medkoo.com
Emission Maximum 517 nm medkoo.com
Formula C36H42N2O13S medkoo.com
Appearance Dark orange/red powder wikipedia.org
Solubility Slightly soluble in water and alcohol wikipedia.org

Table 2: Components of this compound and Their Functions

ComponentFunctionSource
Fluorescein Moiety Provides strong green fluorescence for detection and imaging. axispharm.com
PEG6 Linker Increases water solubility, reduces steric hindrance, and enhances biocompatibility. axispharm.commedkoo.comchemicalbook.com
Carboxylic Acid Group Enables covalent conjugation to primary amines on biomolecules. axispharm.commedkoo.com

Spectroscopic Characterization of Fluorescein Peg6 Acid and Its Bioconjugates in Research

Fluorescence Spectroscopy for Photophysical Property Analysis

Fluorescence spectroscopy is a primary tool for characterizing Fluorescein-PEG6-Acid, offering high sensitivity for analyzing its photophysical properties. evidentscientific.com This sensitivity stems from the fluorophore's response to its local environment during its excited state lifetime. evidentscientific.com

This compound, a xanthene dye, exhibits characteristic excitation and emission spectra that are crucial for its detection and use as a fluorescent label. broadpharm.commedkoo.com The maximum excitation wavelength for this compound is approximately 494 nm, with a maximum emission wavelength around 517 nm. broadpharm.commedkoo.combroadpharm.com These values are consistent with other fluorescein (B123965) derivatives, which typically absorb light around 494-498 nm and emit in the 517-521 nm range. biochempeg.comaatbio.comaatbio.com The specific spectral properties can be influenced by the local environment. For instance, conjugation to single-walled carbon nanotubes (SWNTs) has been shown to cause a slight red-shift of about 3 nm in the absorbance peak of a fluorescein-PEG conjugate. stanford.edu

The structure of the molecule, including the fluorescein core, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal carboxylic acid, dictates its spectral behavior. The fluorescein component is responsible for the strong fluorescence, while the hydrophilic PEG spacer enhances water solubility and minimizes non-specific interactions. broadpharm.commedkoo.com The spectral properties of fluorescein and its conjugates are also known to be pH-dependent. nih.govnih.gov The dianionic form of fluorescein, prevalent in neutral to alkaline conditions, is the most fluorescent species. nih.govthermofisher.com

CompoundExcitation Max (nm)Emission Max (nm)Reference
This compound494517 broadpharm.commedkoo.combroadpharm.com
Fluorescein-PEG5-Acid494517
FITC-PEG-OH494521 biochempeg.com
Glucose-UDP-(PEG)6-Fluorescein Conjugate498517 aatbio.com
Fluorescein amides of hydroxystearic acids494519 nih.gov

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of a fluorophore. nih.gov For fluorescein and its derivatives, the quantum yield is highly dependent on the molecular structure and the surrounding solvent environment. nih.govmdpi.com Fluorescein itself can have a very high quantum yield, reaching up to 0.93 in its fully ionized form in a sodium borate (B1201080) buffer. thermofisher.com

This compound can be used as a quantum yield standard. broadpharm.commedkoo.com The attachment of a PEG linker can influence the quantum yield. For example, PEGylation has been shown to enhance the quantum yields of certain cyanine (B1664457) dyes by providing a "PEG-fluorochrome shielding" effect. However, factors such as solvent polarity, viscosity, pH, and the presence of quenchers like oxygen or halide ions can significantly affect the quantum yield. evidentscientific.combiosearchtech.comfirsthope.co.inaatbio.com For instance, the quantum yield of fluorescein is known to decrease at lower pH values. nih.govbiosearchtech.com In research, the quantum yield is often determined relative to a standard of known quantum yield. researchgate.net

Compound/ConditionQuantum Yield (Φf)Reference
Fluorescein (in 0.1 M NaOH)~0.93 thermofisher.com
PEGylated CyAL5.5 probes0.42 ± 0.03
Non-PEGylated CyAL5.5 probes0.17 ± 0.02
Eosin (Tetrabromofluorescein)~0.10-0.20 of Fluorescein thermofisher.com
Fluorescein-amino acid compounds (in ethanol)~4.3-4.8% mdpi.com

Fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state before returning to the ground state. nih.govsigmaaldrich.com This parameter is largely independent of the fluorophore concentration and fluorescence intensity, making it a robust measure for various applications. nih.govsigmaaldrich.com The fluorescence lifetime of fluorescein and its derivatives is highly sensitive to the local environment, including factors like polarity, temperature, and the presence of quenchers. nih.govresearchgate.net

For example, the fluorescence lifetime of fluorescein has been reported to be around 4.0 ns at 37°C and pH 7.35. nih.gov Studies have shown that the lifetime can change upon conjugation or interaction with other molecules. For instance, the lifetime of doxorubicin, a fluorescent drug, increases from 1.1 ns in its free form to 2.4 ns when bound to DNA. nih.gov Similarly, time-resolved fluorescence can distinguish between fluorescein (τ ≈ 4.0 ns) and its metabolite, fluorescein glucuronide (τ ≈ 2.3 ns), in a mixture. nih.gov This environmental sensitivity allows fluorescence lifetime measurements to provide insights into the microenvironment of the this compound probe in complex biological systems. researchgate.netmdpi.com

Fluorophore/ConditionFluorescence Lifetime (τ)Reference
Fluorescein (pH 7.35, 37°C)4.0 ns nih.gov
Fluorescein glucuronide (pH 7.35, 37°C)2.3 ns nih.gov
Fluorescein dianion (in NaOH)4.0 ± 0.2 ns mdpi.com
Fluorescein-amino acid compounds (in alkaline aqueous solution)~4.06-4.08 ns mdpi.com
Free Doxorubicin~1.1 ns nih.gov
DNA-bound Doxorubicin~2.4 ns nih.gov

Quantum Yield Determination in Research Contexts

Complementary Spectroscopic Techniques in Research

In addition to fluorescence spectroscopy, other spectroscopic methods are utilized to provide a more complete characterization of this compound and its bioconjugates.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.com It is a fundamental technique used to determine the concentration of this compound in a solution by applying the Beer-Lambert law. researchgate.netjove.com This involves creating a calibration curve by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), which for fluorescein derivatives is around 494-497 nm. stanford.edunih.gov

UV-Vis spectroscopy is also valuable for studying the interactions of this compound with other molecules or nanoparticles. Changes in the absorption spectrum, such as shifts in the λmax or changes in absorbance intensity, can indicate binding or conjugation. stanford.edursc.org For example, the degree of labeling of a protein with a fluorescein derivative can be determined using UV-Vis spectrophotometry by measuring the absorbance at the λmax of the dye and the protein. nih.gov This technique is often used in conjunction with fluorescence spectroscopy to provide a comprehensive analysis of a sample. biocompare.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule, thereby confirming its chemical structure. scielo.br The FTIR spectrum of a molecule shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds.

For this compound, the FTIR spectrum would be expected to show characteristic peaks for the different components of the molecule. The PEG linker is characterized by a strong C-O-C stretching band around 1100 cm⁻¹ and C-H stretching bands around 2880 cm⁻¹. scielo.brresearchgate.net The fluorescein moiety and the carboxylic acid group would also exhibit their own distinct absorption bands. scielo.brnih.gov Researchers have used FTIR to confirm the successful synthesis of PEGylated copolymers containing fluorescein, by identifying the characteristic bands of both the PEG chain and the attached fluorescein and other functional groups. scielo.br The technique is also used to confirm the structure of synthesized fluorescein derivatives. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For instance, in the synthesis of a fluorescein-labeled derivative of γ-PEGylated folic acid, 1H NMR spectroscopy was instrumental in verifying the structure of the synthesized compounds. acs.org The spectra confirmed the successful conjugation and the integrity of the individual components. acs.org Similarly, the synthesis of PLA-PEG copolymers containing fluorescein utilized 1H NMR to confirm the presence of the fluorescein moiety within the final polymer structure. scielo.brresearchgate.net In a patent for a CT nano contrast agent, 1H NMR was used to characterize a fluorescein-labeled and lactobionic-acid-modified dendrimer, demonstrating the utility of NMR in structurally elucidating complex bioconjugates. google.com

The expected 1H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the fluorescein core, the repeating ethylene (B1197577) glycol units of the PEG linker, and the terminal acid group.

Table 1: Predicted 1H NMR Spectral Regions for this compound

Structural Component Expected Chemical Shift (ppm) Signal Characteristics
Fluorescein Aromatic Protons6.5 - 8.0Multiple complex signals
PEG Chain (-CH2-CH2-O-)3.5 - 3.7A prominent, repeating multiplet
Protons adjacent to Acid2.4 - 2.6A distinct triplet

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Circular Dichroism (CD) for Conformational Studies of Conjugates

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of chiral molecules, particularly proteins and peptides, upon conjugation with probes like this compound. While direct CD studies on this compound conjugates are not extensively reported, research on similar PEGylated peptides provides insight into the potential applications of this technique.

A study on the C-terminal PEGylation of a marine peptide, N6, used CD spectroscopy to analyze the structural features of the native and PEGylated peptides in different environments. nih.gov The CD spectra revealed that both the native peptide and its C-terminally modified mini-PEG conjugate were predominantly characterized by random coils and β-turns in aqueous solution. nih.gov This indicates that the addition of a short PEG chain at the C-terminus did not significantly alter the peptide's secondary structure. nih.gov

When this compound is conjugated to a peptide or protein, CD spectroscopy can be employed to:

Determine if the conjugation process alters the secondary structure (e.g., alpha-helix, beta-sheet content) of the biomolecule.

Investigate conformational changes induced by the binding of the conjugate to its target.

Assess the structural stability of the bioconjugate under various conditions.

The analysis of CD spectra of bioconjugates can provide valuable information on how the fluorescent tag and linker may influence the biological activity and interactions of the labeled molecule. researchgate.netscience.gov

Advanced Imaging and Microscopy Techniques in Conjunction with this compound

The inherent fluorescence of the fluorescein moiety makes this compound a valuable probe for a range of advanced imaging and microscopy techniques. axispharm.com

Confocal Microscopy for Cellular Localization Studies

Confocal microscopy is a high-resolution optical imaging technique that allows for the visualization of fluorescently labeled specimens with minimal background noise. olympusconfocal.comnih.gov Fluorescein-based probes are widely used in confocal microscopy to study the localization of molecules within cells and tissues. olympusconfocal.com

In one study, carbon nano-onions were functionalized with fluorescein and folic acid to image and target cancer cells. Confocal microscopy was used to demonstrate the selective and rapid uptake of these nanoparticles into cancer cell lines. unito.it The fluorescein component provided the necessary fluorescence for imaging, while the confocal microscope enabled the detailed visualization of the nanoparticles' subcellular localization within the late-endosomal compartments. unito.it Although this study did not use this compound specifically, it highlights the utility of fluorescein derivatives in such applications. The PEG linker in this compound would further enhance the biocompatibility and reduce non-specific interactions of the probe, making it well-suited for live-cell imaging.

Single-Molecule Fluorescence Imaging

Single-molecule fluorescence imaging encompasses a set of techniques that enable the detection and observation of individual fluorescent molecules. frontiersin.org This allows for the study of molecular interactions and dynamics in real-time with high precision. nih.gov

While direct applications of this compound in single-molecule imaging are not prominently documented, fluorescein and its derivatives are utilized in this field. Techniques like single-molecule protein-induced fluorescence enhancement (smPIFE) use a single dye, such as fluorescein, to measure the increase in fluorescence intensity upon protein binding. nih.gov This method is sensitive to distances within 0-4 nm, offering a powerful tool for studying protein-nucleic acid interactions. nih.gov The PEG linker of this compound could be advantageous in such studies by providing a flexible spacer between the fluorophore and the conjugated biomolecule, potentially minimizing steric hindrance.

Super-Resolution Microscopy Applications

Super-resolution microscopy refers to a family of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. nih.gov

One approach to super-resolution, Stochastic Optical Reconstruction Microscopy (STORM), relies on the photoswitching of fluorescent probes. In a study developing a super-resolution-enhanced ratiometric pH sensor, a fluorescein-amidite (FAM) dye was attached to the periphery of nanoparticles. nih.gov While the reference dye in the core was used for STORM, the fluorescein derivative served as the pH sensor, demonstrating the integration of fluorescein-based dyes in complex super-resolution imaging setups. nih.gov The principles of this study suggest that this compound could be adapted for similar applications, where its fluorescent properties are utilized for sensing or as a fiducial marker in correlative light and electron microscopy. The ability to precisely place a fluorescent molecule using the PEG linker and acid group is a key advantage for designing probes for super-resolution methods. vulcanchem.com

Applications of Fluorescein Peg6 Acid in Molecular and Cellular Research

Development of Fluorescent Probes for Biological Systems

Fluorescein-PEG6-Acid serves as a fundamental building block for creating fluorescent probes to investigate biological systems. axispharm.comlabinsights.nlaxispharm.com These probes are instrumental in bioanalysis, environmental monitoring, and clinical diagnostics. labinsights.nl The inherent fluorescence of the fluorescein (B123965) moiety allows for the sensitive detection and quantification of biological molecules and processes. axispharm.com

Probes for Studying Molecular Interactions and Binding Kinetics

The ability to conjugate this compound to various biomolecules makes it a powerful tool for studying molecular interactions. By labeling a molecule of interest, researchers can track its binding to other molecules in real-time. This is particularly useful for investigating receptor-ligand interactions and determining binding kinetics. axispharm.com The PEG linker provides a flexible spacer, which can be advantageous when studying large molecular complexes by minimizing steric hindrance.

For example, in single-molecule fluorescence microscopy, probes incorporating structures similar to this compound are used to study DNA hybridization kinetics. By immobilizing a probe and introducing a fluorescently labeled target, the association and dissociation rates can be measured by observing the appearance and disappearance of fluorescent signals.

Parameter Description Example Application Reference
Association Rate (k_on) The rate at which two molecules bind to each other.Measuring the binding speed of a drug to its target receptor.
Dissociation Rate (k_off) The rate at which a molecular complex breaks apart.Determining how long a therapeutic antibody remains bound to a cancer cell.
Affinity (K_d) The equilibrium constant that describes the binding strength between two molecules.Comparing the binding strength of different inhibitors to an enzyme. medchemexpress.com

Enzymatic Activity Assays and Reporter Systems

Fluorescein-based probes are widely used in enzymatic activity assays. axispharm.comsigmaaldrich.com In a typical assay, a substrate is labeled with fluorescein and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of fluorescein. When an enzyme cleaves the substrate, the fluorescein is released from the quencher's proximity, resulting in a measurable increase in fluorescence. sigmaaldrich.com This principle allows for the sensitive and quantitative measurement of enzyme activity. sigmaaldrich.com

These assays are critical for understanding enzyme kinetics, screening for enzyme inhibitors, and diagnosing diseases associated with altered enzyme activity. sigmaaldrich.com The selection between colorimetric and fluorescence-based assays often depends on the required sensitivity, with fluorescence offering a higher degree of quantification. sigmaaldrich.com

Design of Molecular Beacons and Hybridization Probes for Nucleic Acids

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore and a quencher at opposite ends. sigmaaldrich.com In its hairpin form, the beacon does not fluoresce. However, when it hybridizes to a complementary nucleic acid sequence, the hairpin opens, separating the fluorophore and quencher, and leading to fluorescence emission. sigmaaldrich.com this compound can be incorporated as the fluorescent component in such probes.

These probes are highly specific and are used for detecting specific DNA or RNA sequences in real-time PCR, identifying genetic mutations, and quantifying gene expression. sigmaaldrich.com The PEG linker in this compound can be beneficial in these applications by providing optimal spacing between the probe and a surface or other molecules, which can enhance hybridization efficiency. nih.gov

Cellular and Subcellular Imaging Research

The bright fluorescence and biocompatibility of this compound make it an excellent choice for cellular and subcellular imaging. medkoo.comcd-bioparticles.netlabinsights.nlresearchgate.netbroadpharm.com It can be used to label specific proteins, lipids, or other molecules to visualize their localization and dynamics within living cells.

Real-time Tracking of Biomolecules within Cellular Environments

By conjugating this compound to a biomolecule of interest, researchers can track its movement and interactions within the complex environment of a living cell in real-time. cd-bioparticles.netlabinsights.nlvulcanchem.com This has been instrumental in understanding various cellular processes, such as protein trafficking, receptor internalization, and viral entry. Single-molecule tracking techniques, which can follow the movement of individual molecules, have particularly benefited from bright and photostable fluorescent probes. nih.gov

Visualization of Cellular Pathways and Organelle Dynamics

Fluorescent probes derived from this compound can be designed to target specific organelles, allowing for the visualization of their structure and dynamics. cd-bioparticles.netbroadpharm.com This has been crucial for studying processes like mitochondrial fission and fusion, endoplasmic reticulum remodeling, and the interactions between different organelles. nih.gov Advanced imaging techniques, such as grazing incidence structured illumination microscopy (GI-SIM), enable the visualization of these dynamic events at high spatial and temporal resolution. nih.gov

Organelle Cellular Process Visualized Imaging Technique Reference
Mitochondria Fission and fusion eventsFluorescence Microscopy nih.gov
Endoplasmic Reticulum Remodeling and interactions with other organellesGI-SIM nih.gov
Lysosomes Trafficking and fusion with other vesiclesConfocal Microscopy youtube.com
Golgi Apparatus Protein sorting and transportFluorescence Microscopy youtube.com

Flow Cytometry Applications in Research

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, most notably cells. The core principle of flow cytometry relies on the use of fluorescent markers to identify and quantify specific cell populations. Fluorescein derivatives are among the most commonly used fluorescent labels in flow cytometry due to their high absorptivity and excellent fluorescence quantum yields. aatbio.com

This compound, with its bright green fluorescence, serves as an effective label in flow cytometry-based research. axispharm.com The terminal carboxylic acid group allows for its conjugation to primary amines on antibodies or other cell-surface binding molecules. cd-bioparticles.net This enables researchers to tag specific cell types within a heterogeneous population. The PEG6 linker enhances the water solubility of the entire conjugate and reduces steric hindrance, which can be crucial for maintaining the biological activity of the labeled molecule and ensuring efficient binding to its target. axispharm.commedkoo.com While specific research examples detailing the use of this compound in flow cytometry are not extensively documented in the provided search results, its properties are analogous to other fluorescein-based dyes widely used in this application. aatbio.commedchemexpress.com

PropertyValue
Excitation Maximum~494 nm
Emission Maximum~517 nm
Functional GroupCarboxylic Acid
SpacerPEG6

This interactive table summarizes the key properties of this compound relevant to its application in fluorescence-based detection methods like flow cytometry.

Targeted Protein Degradation Research: PROTAC Linker Applications

One of the most promising and rapidly evolving areas of research where this compound is making a significant impact is in the field of targeted protein degradation, specifically through the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. medchemexpress.comnih.gov These molecules consist of two active ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other binds to an E3 ubiquitin ligase. nih.govglpbio.com

This compound is utilized as a PEG-based PROTAC linker in the synthesis of these innovative molecules. medchemexpress.comglpbio.comglpbio.com The linker itself is a critical component of a PROTAC, as its length and composition significantly influence the physicochemical properties and biological activity of the final molecule. nih.gov

Design Principles for this compound as a PROTAC Linker

The design of a PROTAC linker is not a trivial matter; it requires careful consideration to ensure the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG6 component of this compound offers several advantages in this context. The polyethylene (B3416737) glycol chain is flexible, which can be crucial for allowing the two ends of the PROTAC to bind to their respective protein partners without significant steric clashes. nih.gov

The fluorescein moiety, while not directly involved in the degradation process, can be leveraged in the early stages of PROTAC development. Its fluorescent properties allow for the use of techniques like fluorescence polarization or FRET to study the formation of the ternary complex in vitro, providing valuable insights into the binding affinities and kinetics of the PROTAC.

Role in Engineered Biomaterials and Nanobiotechnology Research

Functionalization of Nanoparticles for Research Imaging and Sensing

The covalent conjugation of Fluorescein-PEG6-Acid to nanoparticles is a key strategy for developing advanced probes for research-focused imaging and sensing applications. The PEG linker enhances water solubility and biocompatibility, while the fluorescein (B123965) moiety provides the means for fluorescent detection.

Fluorescent nanodiamonds (FNDs) are carbon-based nanoparticles with inherent fluorescence, often due to nitrogen-vacancy centers in their crystal lattice. nih.gov These nanomaterials are valued for their photostability and biocompatibility. vajiramandravi.compwonlyias.comnih.gov The surface of FNDs can be functionalized to attach various biomolecules, including fluorescent dyes like fluorescein, to enhance or modify their imaging capabilities. nih.govnih.gov While FNDs possess intrinsic fluorescence, surface modification with molecules like this compound can provide additional or alternative fluorescent signals for multi-modal imaging or to serve as a reference point in sensing applications.

In the broader category of carbon nanomaterials, such as carbon nanodots, surface functionalization is a common strategy to improve their properties for biological applications. nih.govmpg.de For instance, the attachment of polyethylene (B3416737) glycol (PEG) and fluorescein species to carbon nano-onions has been shown to yield bright and photostable probes for cancer cell imaging. nih.gov The carboxylic acid group on this compound allows for its covalent linkage to the amine groups often present on the surface of functionalized carbon nanomaterials.

Table 1: Research Findings on Functionalized Carbon Nanomaterials

Nanomaterial Functionalization Strategy Application Key Finding
Carbon Nano-onions Copper-catalyzed azide-alkyne cycloaddition with folic acid, PEG, and fluorescein Cancer cell imaging and targeting Functionalized nano-onions exhibited high brightness, photostability, and rapid uptake in tumor cell lines with low cytotoxicity. nih.gov

Silica (B1680970) nanoparticles (SNPs) are widely used in biomedical research due to their tunable size, porous structure, and ease of surface modification. mdpi.comresearchgate.net The surface of SNPs can be readily functionalized with molecules like this compound. The carboxylic acid group can react with amine-modified silica surfaces to form stable amide bonds. This process allows for the creation of highly fluorescent and biocompatible nanoparticles for applications such as cellular imaging and tracking. google.com

Quantum dots (QDs) are semiconductor nanocrystals with exceptional photophysical properties, including high brightness and photostability. cd-bioparticles.com To improve their biocompatibility and enable their use in biological environments, QDs are often encapsulated within a silica shell. researchgate.netnih.gov This silica shell can then be functionalized with targeting ligands and fluorescent reporters like this compound. In some applications, QDs are embedded within silica nanoparticles, and the outer surface is coated with PEG and conjugated to aptamers for targeted detection of biomarkers. mdpi.com The conjugation of this compound to these QD-silica composites can provide an additional fluorescent signal for ratiometric sensing or serve as a FRET (Förster Resonance Energy Transfer) partner.

Table 2: Research Findings on Functionalized Silica and Quantum Dot Nanoparticles

Nanoparticle System Functionalization Details Research Application Key Finding
Silica Nanoparticles (SNPs) Covalent attachment of dyes and PEGylation Bioimaging SNPs can be doped with a large number of fluorophores, and surface modification enhances their stability and biocompatibility. mdpi.comresearchgate.net
Quantum Dot-Silica Nanoparticles QDs embedded in a silica core with a silica shell, conjugated to aptamers via a PEG linker Lateral flow immunoassay for biomarker detection The resulting nanoparticles were significantly brighter than single QDs and enabled sensitive and stable detection of the target analyte. mdpi.com

Polymeric nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA), are extensively investigated for drug delivery and bioimaging. nih.govmdpi.com These nanoparticles are often formulated with PEG to enhance their circulation time and reduce uptake by the immune system. nih.govmdpi.com The incorporation of a fluorescent probe like this compound into these polymeric nanoparticles allows for their visualization and tracking within biological systems.

The this compound can be conjugated to the surface of pre-formed nanoparticles or incorporated during the nanoparticle formulation process. For example, in nanoparticles made of PLA-PEG copolymers, the terminal end of the PEG chain can be functionalized with fluorescein. This enables researchers to study the biodistribution, cellular uptake, and degradation of these nanoparticles using fluorescence microscopy and other imaging techniques.

Table 3: Research Findings on Functionalized Polymeric Nanoparticles

Nanoparticle Type Polymer Composition Research Application Key Finding
PEGylated Nanoparticles Poly(lactic acid) (PLA)-PEG Drug delivery PEGylation significantly decreased protein adsorption on the nanoparticle surface, with PEG molecular weights of 5 kDa and higher showing a substantial reduction. nih.gov
Aptamer-Functionalized Nanoparticles PLGA and PLA-PEG Targeted drug delivery to hepatocellular carcinoma Aptamer-functionalized nanoparticles showed specific binding and internalization in hepatoma cells, suggesting their potential for targeted therapy. science.gov

Silica Nanoparticles and Quantum Dot Conjugates

Scaffold and Hydrogel Functionalization in Tissue Engineering Research

In tissue engineering, scaffolds provide a three-dimensional framework that supports cell growth and tissue regeneration. mdpi.comnih.govmdpi.com Hydrogels, which are water-swollen polymer networks, are a popular choice for scaffold materials due to their structural similarity to the natural extracellular matrix (ECM). mdpi.comnih.govmdpi.com Synthetic hydrogels, such as those based on PEG, are often used because their mechanical and chemical properties can be precisely controlled. nih.govsigmaaldrich.com

A key challenge with synthetic hydrogels is their inherent lack of bioactivity. nih.gov To address this, researchers functionalize them with bioactive molecules. This compound can be incorporated into these hydrogels to render them fluorescent. This allows for the non-invasive monitoring of the scaffold's location, degradation, and integration with host tissue over time using fluorescence imaging. The carboxylic acid group of this compound can be used to covalently attach it to the polymer backbone of the hydrogel, ensuring that the fluorescent signal remains associated with the scaffold.

Table 4: Research Findings on Functionalized Scaffolds and Hydrogels

Hydrogel/Scaffold Material Functionalization Strategy Research Goal Key Finding
PEG-based Hydrogels Incorporation of cell-adhesive peptides (e.g., RGD) Improve cell adhesion The inclusion of cell-binding domains from ECM proteins overcomes the bio-inert nature of PEG hydrogels. nih.gov
Various Biopolymer Hydrogels (e.g., gelatin, alginate, hyaluronic acid) Loading with vasculogenic growth factors Induce microvessel growth for vascularization Growth factor-loaded hydrogels successfully stimulated the growth of blood vessels into the scaffold. nih.gov

Biosensor Development for Analyte Detection

Fluorescein-based compounds are widely used in the development of fluorescent biosensors due to their excellent photophysical properties. nih.govmdpi.com The fluorescence of fluorescein is sensitive to its local environment, which can be exploited for sensing applications. In the context of biosensors, this compound can be used as a reporter molecule.

The carboxylic acid group allows for the conjugation of this compound to a recognition element, such as an antibody, an enzyme, or a nucleic acid aptamer. This recognition element is designed to bind to a specific analyte. The binding event can induce a change in the microenvironment of the fluorescein molecule, leading to a detectable change in its fluorescence intensity or polarization. This principle is the basis for many types of fluorescent biosensors, including immunoassays and nucleic acid-based sensors. uni-regensburg.demdpi.com The PEG linker in this compound helps to maintain the stability and solubility of the conjugate and can act as a spacer to minimize steric hindrance between the fluorescein and the recognition element.

Table 5: Research Applications in Biosensor Development

Biosensor Type Role of Fluorescein Analyte Detected Principle of Detection
Fluorescent Probes Spirolactam ring-opening mechanism Various cations, anions, and small molecules The binding of the analyte to the sensor molecule induces a structural change that opens the non-fluorescent spirolactam ring, resulting in a fluorescent signal. nih.gov
Molecularly Imprinted Polymers (MIPs) Fluorescent co-monomer Pepsin enzyme The binding of the target analyte to the fluorescent MIPs causes a change in fluorescence intensity, which is proportional to the analyte concentration. mdpi.com

Mechanistic Insights into Fluorescent Probe Functionality

Influence of PEG Length on Fluorescein (B123965) Photophysics and Conjugate Performance

Research has shown that PEGylation can enhance the quantum yield of fluorescein-labeled peptides. In one study, attaching a 5 kDa PEG chain to a fluorescein-bearing peptide probe increased its quantum yield from 0.50 to 0.59. researchgate.net The length of the linker is a critical parameter. Studies comparing different PEG linker lengths have found that while shorter linkers like PEG3 and PEG6 can yield conjugates with high fluorescence signals, longer linkers such as PEG10 may be too long, potentially allowing for intermolecular quenching that diminishes the signal. pnas.org In a different experimental setup, silver nanoparticles coated with a PEG linker with a molecular weight of 6000 (PEG6k) were shown to double the quantum yield of a fluorescein solution, demonstrating the potential for enhancement with a PEG6-length spacer. nih.gov

The performance of a conjugate is also tied to the linker length. In the context of Proteolysis-Targeting Chimeras (PROTACs), the linker length is crucial for achieving the correct orientation between the targeted protein and the E3 ligase. The degradation potency of a molecule can be tuned by varying the PEG linker length, with PEG2, PEG4, and PEG6 linkers showing different efficacy profiles in inducing protein degradation. bmbreports.org The structure of the linker, whether a flexible PEG chain or a more rigid structure, also influences the kinetics of molecular interactions, such as DNA hybridization. bmglabtech.com

Table 1: Effect of PEGylation on Fluorescein Quantum Yield

SystemModificationQuantum Yield (Φf) ChangeReference
(DOTA)Lys-Cys(Fluorescein) peptidePEGylation (5 kDa PEG)Increase from 0.50 to 0.59 researchgate.net
Fluorescein solutionAddition of Ag-PEG6k Nanoparticles~2-fold enhancement nih.gov

Steric Hindrance Reduction by PEG in Bioconjugation and Probe Function

A primary function of the PEG linker in molecules like Fluorescein-PEG6-Acid is to act as a spacer, which minimizes steric hindrance. nih.govnih.govjhu.edu Steric hindrance occurs when the bulky nature of molecules prevents or slows down chemical reactions due to spatial congestion. The fluorescein molecule itself is a relatively large, rigid structure. When attempting to conjugate it directly to a biomolecule, such as a protein or an oligonucleotide, the fluorophore can physically obstruct the reactive sites, leading to low conjugation efficiency.

The flexible PEG6 chain in this compound extends the reactive carboxylic acid group away from the bulky fluorescein core. nih.govarxiv.org This separation provides several benefits:

Improved Reaction Kinetics: The extended acid group has better access to its target functional groups (e.g., primary amines on a protein), facilitating more efficient and faster bioconjugation. nih.gov

Enhanced Accessibility for Biological Interactions: Once conjugated, the PEG spacer continues to provide flexibility and distance between the fluorophore and the biomolecule. This ensures that the biological activity of the labeled molecule is not compromised by the presence of the dye. Furthermore, it makes the fluorophore itself more accessible to its environment and the target of the probe more accessible for interaction. For example, research has shown that inserting a PEG linker between a peptide and a solid support increased the rate of enzymatic digestion because the peptide became more accessible to the enzyme. embopress.org This demonstrates how the reduction of steric hindrance by PEG directly improves probe function. embopress.org

Molecular Flexibility: The PEG linker provides molecular flexibility and spatial shielding, which is crucial for the proper functioning of complex biological systems where precise molecular orientations are required. nih.gov

Hydrophilicity Enhancement and Non-Specific Interaction Mitigation

Key advantages conferred by the hydrophilic PEG6 linker include:

Increased Aqueous Solubility: Fluorescein itself has limited solubility in aqueous buffers. The addition of the hydrophilic PEG spacer dramatically increases the water solubility of the entire molecule, making it easier to handle in experimental settings and ensuring it remains dissolved in biological fluids. nih.govjhu.edu

Reduction of Non-Specific Binding: A major challenge in bioassays is the non-specific adsorption of probes onto surfaces and biomolecules other than the intended target. This leads to high background signals and can obscure the specific signal. The hydrophilic PEG chain creates a hydration layer around the probe. This layer sterically repels other molecules, significantly reducing non-specific hydrophobic and electrostatic interactions. acs.org Studies have demonstrated that modifying surfaces and nanoparticles with PEG can lead to a dramatic decrease in non-specific protein binding. For instance, a PEG-modified hydrogel was found to decrease non-specific binding by 10-fold while simultaneously increasing the specific signal. The hydrophobicity of a dye is a strong predictor of its tendency for non-specific binding, further underscoring the importance of hydrophilic modifications like PEGylation.

Improved Biocompatibility: By minimizing unwanted interactions with proteins and cells, PEGylation makes the resulting conjugate more biocompatible.

Table 2: Functional Benefits of the PEG6 Linker

PropertyMechanismBenefitReference
Steric Hindrance ReductionActs as a flexible spacer arm.Improves conjugation efficiency and accessibility of the probe's target. nih.govnih.govembopress.org
Hydrophilicity EnhancementIntroduction of water-soluble ethylene (B1197577) oxide units.Increases solubility in aqueous buffers. nih.govjhu.edu
Non-Specific Binding MitigationForms a hydration layer that repels other molecules.Reduces background signal and improves assay sensitivity. acs.org

Protein Induced Fluorescence Enhancement (PIFE) Mechanisms and Applications

Protein-Induced Fluorescence Enhancement (PIFE) is a phenomenon where the fluorescence intensity of a dye increases when a protein binds to the DNA or RNA molecule to which the dye is attached. This method is particularly valuable because it allows for the study of protein-nucleic acid interactions without the need to fluorescently label the protein itself, a process that can be difficult and may alter the protein's function. nih.gov

The primary mechanism behind PIFE, especially for cyanine (B1664457) dyes like Cy3, is the restriction of the dye's molecular motion upon protein binding. These dyes can dissipate excitation energy through a non-radiative pathway involving cis-trans isomerization around their polymethine bridge. nih.gov This isomerization process competes with fluorescence emission, thus lowering the quantum yield. When a protein binds near the dye, it can sterically hinder this rotation. This suppression of the non-fluorescent isomerization pathway forces more of the excited molecules to relax by emitting a photon, resulting in an increase in both fluorescence intensity and lifetime.

The PIFE effect is highly sensitive to the distance between the dye and the protein, typically occurring over a range of 0-4 nanometers. nih.gov This makes it an excellent tool for probing very short-range interactions that are inaccessible to other techniques like FRET. nih.gov

While the canonical examples of PIFE involve cyanine dyes, the principle can apply to other fluorophores whose fluorescence is sensitive to their local environment. In the context of a this compound conjugate attached to a nucleic acid, the PEG6 linker would play a critical role. The flexible linker provides a defined separation distance between the fluorescein and the DNA backbone. When a protein binds to the DNA near the probe, the PEG6 linker would influence how the fluorescein moiety can interact with the surface of the protein. This interaction could potentially restrict the fluorophore's rotational freedom, leading to a change in fluorescence. The linker's flexibility and its role in preventing non-specific adsorption would ensure that any observed fluorescence change is due to the specific, proximal binding of the target protein rather than random, non-specific interactions.

Applications of PIFE are primarily in the field of molecular biology for studying:

Binding kinetics of protein-nucleic acid interactions.

Translocation of motor proteins along DNA or RNA. nih.gov

Dynamics of filament formation on DNA. nih.govjhu.edu

Future Directions and Emerging Research Avenues

Integration with Advanced High-Throughput Screening Platforms in Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid assessment of thousands of compounds or biological interactions. Fluorescence-based assays are predominant in HTS due to their high sensitivity, operational simplicity, and adaptability. nih.govnih.gov Fluorescent probes are essential analytical tools in this context, designed to convert a specific molecular recognition event into a measurable optical signal. cnif.cn

Fluorescein-PEG6-Acid is particularly well-suited for the development of custom probes for HTS applications. The terminal carboxylic acid allows for its conjugation to a specific targeting moiety—such as a peptide, small molecule, or oligonucleotide—that recognizes a particular enzyme, receptor, or biomarker of interest. The fluorescein (B123965) component provides the robust, high-quantum-yield signal necessary for sensitive detection in miniaturized assay formats.

Emerging research focuses on creating "turn-on" or "activatable" probes, where the fluorescence of the fluorescein core is initially quenched and is only liberated upon a specific biological event, such as enzymatic cleavage. acs.org This strategy significantly improves the signal-to-noise ratio, which is critical for reducing false positives in HTS campaigns. acs.org Furthermore, the hydrophilic PEG6 linker plays a crucial role by enhancing the probe's solubility in aqueous screening buffers and minimizing non-specific binding to microplate surfaces or other proteins, a common source of interference in HTS. researchgate.net For example, derivatives of fluorescein have been successfully used to create pH-sensitive nanoparticles for the high-throughput screening of bacterial growth, an application where solubility and low interference are paramount. researchgate.net

Table 1: Application of Fluorescent Probes in High-Throughput Screening
Screening TargetProbe PrincipleRole of this compound ComponentsReference
Enzyme InhibitorsConjugate of probe to an enzyme substrate. Cleavage of the substrate separates a quencher from the fluorescein, activating fluorescence.Fluorescein: Signal generation. PEG6: Ensures solubility and prevents non-specific binding. Acid: Conjugation point for the substrate. nih.gov
Receptor BindersFluorescence polarization (FP). Binding of the probe to a large receptor slows its rotation, increasing polarization.Fluorescein: Provides the polarized light signal. PEG6: Reduces non-specific binding to assay components. Acid: Conjugation point for the receptor ligand. cnif.cn
Protein ExpressionA probe that binds to a specific, newly expressed protein, allowing for quantification of expression levels across many samples.Fluorescein: Reporter group. PEG6: Improves probe stability and accessibility. Acid: Attachment point for a protein-specific binder. cnif.cn

Development of Multi-modal Probes with this compound

A significant trend in diagnostic imaging is the development of multi-modal probes, which combine two or more imaging modalities into a single molecular agent. nih.gov This approach leverages the strengths of different techniques; for instance, combining the high sensitivity of Positron Emission Tomography (PET) for whole-body scanning with the high spatial resolution of fluorescence imaging for guiding surgical resection. researchgate.netnih.gov

This compound serves as an ideal scaffold for building such multi-modal probes. The core structure already provides the optical imaging component. The terminal carboxylic acid or other parts of the molecule can be used as an attachment point for a component required for a second imaging modality. For example, a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be conjugated to the probe. This chelator can then sequester a positron-emitting radionuclide (e.g., Gallium-68), rendering the entire molecule visible by PET imaging. Research has demonstrated the feasibility of this approach, creating dual PET/optical imaging agents using peptide dimers linked via PEG linkers (e.g., PEG3) to a fluorescent dye and a chelator. researchgate.net

The development pipeline for these agents involves designing hybrid imaging units that can be attached to targeting vectors, such as peptides that bind to cancer-specific receptors. researchgate.net The this compound structure provides a modular platform where the targeting moiety, the fluorophore, and the radionuclide chelator can be systematically combined to create sophisticated diagnostic tools for oncology and other disease areas. researchgate.net

Computational Modeling and Simulation of this compound Interactions

Molecular dynamics (MD) simulations have become a powerful tool for understanding and predicting the behavior of molecules at an atomic level, complementing experimental data. nih.govresearchgate.net For PEGylated molecules like this compound, computational modeling can provide critical insights into its structure, dynamics, and interactions with its biological environment, aiding in the rational design of better probes. nih.govmdpi.com

Furthermore, simulations are used to study the interaction of the probe with biological structures like cell membranes or target proteins. nih.gov Researchers can model the energy landscape of the probe binding to its target, helping to optimize the linker length or attachment chemistry for maximum affinity. For instance, simulations have been used to investigate the diffusion and aggregation properties of fluorescein itself in aqueous solutions, providing data that is fundamental to understanding how a PEGylated version would behave. researchgate.net By predicting how changes in the probe's structure will affect its properties, computational modeling accelerates the development cycle and reduces the need for extensive empirical testing. tandfonline.com

Table 2: Research Questions Addressed by Computational Modeling of this compound
Research QuestionSimulation ApproachPredicted Outcome / InsightReference
How does the PEG6 chain influence solubility?All-atom MD simulation in an explicit water box.Quantification of water molecule organization around the PEG chain; radial distribution functions showing hydration shells. nih.gov
What is the conformational flexibility of the probe?Long-timescale MD simulation to sample different structural states.Mapping of dominant conformations, e.g., extended vs. folded states, and the energy barriers between them. mdpi.com
How does the probe interact with a lipid bilayer?Coarse-grained or all-atom MD simulation of the probe near a model cell membrane.Prediction of non-specific binding energy, potential for membrane insertion, and orientation at the membrane surface. researchgate.net
What is the binding energy to a target protein?Docking simulations followed by free energy calculations (e.g., Umbrella Sampling or MM/PBSA).Quantitative estimate of binding affinity (ΔG) to guide the design of the targeting part of the probe. tandfonline.com

Exploration of Novel Bioconjugation Chemistries for this compound

The utility of this compound as a labeling reagent is fundamentally dependent on the chemical reaction used to attach it to a biomolecule. The standard and most common method involves the terminal carboxylic acid. This group is typically activated with a carbodiimide (B86325) reagent like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then readily reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond. unige.chrjonco.com

While robust and widely used, this method can lead to heterogeneous products if the target protein has multiple accessible lysine residues. nih.gov Consequently, a major direction in bioconjugation is the development of novel, site-specific chemistries that provide precise control over the point of attachment. nih.govraineslab.com The fluorescein-PEG scaffold is being adapted for use with these modern techniques.

Emerging strategies include:

Click Chemistry: A derivative of the probe ending in an azide (B81097) or an alkyne group can be synthesized. This allows for highly efficient and specific conjugation to a biomolecule engineered to contain the complementary functional group, via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). uq.edu.au

Thiol-Maleimide Coupling: A version of the probe can be synthesized with a terminal maleimide (B117702) group instead of a carboxylic acid. Maleimides react specifically with thiol groups, which are present on cysteine residues. Since cysteines are often much rarer in proteins than lysines, this allows for more site-specific labeling at a native or engineered cysteine residue. nih.gov

Aldehyde/Hydrazine Chemistry: Probes can be functionalized with an aldehyde or a hydrazine/aminooxy group, which react with each other to form stable hydrazone or oxime linkages. This provides an alternative orthogonal chemistry for specific labeling applications. raineslab.com

By expanding the repertoire of chemical reactions available, researchers can create more homogeneous, well-defined, and functional bioconjugates using the versatile this compound platform.

Q & A

Basic Research Questions

Q. How can researchers optimize the conjugation efficiency of Fluorescein-PEG6-Acid to target biomolecules (e.g., proteins or antibodies)?

  • Methodological Approach :

  • Conduct systematic titration experiments to determine the ideal molar ratio of this compound to the target biomolecule.
  • Use fluorescence spectroscopy or HPLC to quantify unreacted fluorophore post-conjugation.
  • Adjust pH and buffer conditions (e.g., PBS vs. carbonate buffer) to stabilize reactive groups (e.g., NHS esters) .
  • Include controls (e.g., unconjugated biomolecule) to validate specificity.

Q. What are the critical factors influencing the solubility and stability of this compound in aqueous vs. organic solvents?

  • Methodological Approach :

  • Perform solubility tests in solvents like DMSO, water, or PBS, measuring absorbance at 494 nm (fluorescein’s excitation wavelength).
  • Assess stability via time-course fluorescence intensity measurements under varying temperatures (4°C vs. 25°C) and light exposure conditions .
  • Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers.

Q. How can researchers validate the purity and molecular weight of this compound batches?

  • Methodological Approach :

  • Employ analytical HPLC with a C18 column and UV-Vis detection (494 nm) to assess purity.
  • Confirm molecular weight via MALDI-TOF mass spectrometry or LC-MS .
  • Compare batch data against reference standards (e.g., NMR spectra or vendor-provided certificates of analysis).

Advanced Research Questions

Q. How should researchers design experiments to address contradictory fluorescence quenching data observed in this compound-labeled probes?

  • Methodological Approach :

  • Investigate environmental factors (pH, ionic strength) affecting fluorescein’s quantum yield using fluorimetry.
  • Perform Förster resonance energy transfer (FRET) assays to rule out unintended interactions with adjacent chromophores.
  • Validate quenching mechanisms (static vs. dynamic) via Stern-Volmer plots and time-resolved fluorescence measurements .
  • Cross-reference batch-specific impurities (e.g., free fluorescein) using HPLC-MS .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound-based cellular uptake studies?

  • Methodological Approach :

  • Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves.
  • Use ANOVA or mixed-effects models to account for inter-experimental variability (e.g., cell passage number, incubation time).
  • Validate assumptions (normality, homoscedasticity) via residual plots or Kolmogorov-Smirnov tests .
  • Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodological Approach :

  • Standardize synthesis protocols (e.g., reaction time, purification steps) and document deviations.
  • Request additional QC data from vendors (e.g., peptide content, TFA residue levels) .
  • Pre-test each batch in a pilot assay (e.g., fluorescence intensity in a standardized buffer) before large-scale experiments.
  • Use internal reference materials (IRMs) to normalize inter-batch data .

Q. What strategies are effective for resolving discrepancies in this compound’s cellular toxicity reported across studies?

  • Methodological Approach :

  • Replicate experiments under identical conditions (cell line, serum concentration, exposure duration).
  • Measure cytotoxicity via orthogonal methods (e.g., MTT assay, LDH release, and live/dead staining).
  • Control for phototoxicity by limiting light exposure during imaging .
  • Analyze confounding variables (e.g., endotoxin levels in PEG6-Acid batches) using limulus amebocyte lysate (LAL) assays .

Methodological Frameworks for Research Design

FrameworkApplication to this compound Research
PICOT P opulation: Cell lines or animal models;
I ntervention: this compound labeling;
C omparison: Unlabeled controls or alternative fluorophores;
O utcome: Quantify labeling efficiency/toxicity;
T ime: Longitudinal stability assessments .
FINER F easible: Validate protocols with pilot studies;
I nteresting: Address gaps in fluorophore photostability;
N ovel: Explore novel applications (e.g., super-resolution imaging);
E thical: Minimize animal/cell use via robust experimental design;
R elevant: Align with trends in molecular imaging .

Data Interpretation and Contradiction Analysis

  • Common Pitfalls :
    • Ignoring solvent-specific fluorescence artifacts (e.g., DMSO-induced quenching).
    • Overlooking batch-specific impurities in commercial this compound .
    • Inadequate controls for autofluorescence in biological samples .
  • Resolution Strategies :
    • Use spectral unmixing or control experiments with fluorescein-free samples.
    • Document all experimental parameters (e.g., buffer composition, instrument settings) for cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorescein-PEG6-Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fluorescein-PEG6-Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.